molecular formula C16H20N2O B8425660 6-(3-Tert-butyl-phenoxy)-5-methyl-pyridin-3-ylamine

6-(3-Tert-butyl-phenoxy)-5-methyl-pyridin-3-ylamine

Cat. No.: B8425660
M. Wt: 256.34 g/mol
InChI Key: DRJFWKVNONODLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Tert-butyl-phenoxy)-5-methyl-pyridin-3-ylamine is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

6-(3-tert-butylphenoxy)-5-methylpyridin-3-amine

InChI

InChI=1S/C16H20N2O/c1-11-8-13(17)10-18-15(11)19-14-7-5-6-12(9-14)16(2,3)4/h5-10H,17H2,1-4H3

InChI Key

DRJFWKVNONODLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=CC=CC(=C2)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 ml two-necked round-bottomed flask equipped with a KPG-stirrer, a thermometer and a reflux condenser is charged with ethanol (50 ml), water (5 ml), iron (1.43 g) and hydrochloric acid 37% (0.2 ml). The reaction mixture is heated at 50° C. 2-(3-tert-Butyl-phenoxy)-3-methyl-5-nitro-pyridine (2.26 g) was added portionwise. The mixture is heated at reflux for 3 hours. After cooling the mixture to 50° C. it is filtered through celite. The filtrate is poured into water (200 ml) and extracted with ethylacetate (2×50 ml). The combined organic layers are washed with brine (100 ml), dried over sodium sulfate, filtered and the solvent is removed in vacuo. Purification by flash chromatography over silica gel with hexane/ethyl acetate 1:1 (v:v) gives 1.10 g of the compound as a brownish solid (MP: 83-84° C.).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-(3-tert-Butyl-phenoxy)-3-methyl-5-nitro-pyridine
Quantity
2.26 g
Type
reactant
Reaction Step Two

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